N-benzyl-1H-imidazole-1-carboxamide
Overview
Description
“N-benzyl-1H-imidazole-1-carboxamide” is a compound that belongs to the class of imidazoles . Imidazoles are key components to functional molecules that are used in a variety of everyday applications .
Synthesis Analysis
The synthesis of imidazoles has seen recent advances, with a focus on the bonds constructed during the formation of the imidazole . A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .Molecular Structure Analysis
The molecular structure of “N-benzyl-1H-imidazole-1-carboxamide” is characterized by the presence of an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms . The exact bond lengths and angles would require more specific experimental data for confirmation .Chemical Reactions Analysis
Imidazoles are known for their versatility in chemical reactions . They are key components to functional molecules and are used in a variety of everyday applications . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Scientific Research Applications
Therapeutic Potential
Imidazole, the core structure of N-benzyl-1H-imidazole-1-carboxamide, is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antitumor Activity
Imidazole derivatives have shown potential in antitumor activity. For instance, 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine have been synthesized and evaluated for their antitumor potential against different cell lines .
Antibacterial Activity
N-benzyl-1H-imidazole-1-carboxamide derivatives have been tested for in vitro antibacterial activity against Gram-positive bacteria and Gram-negative bacteria . The compounds showed selectivity, indicating their potential as antibacterial drugs .
Antimicrobial Properties
N-benzyl-1H-indole-3-carboxamide, a derivative of indole, has been studied for its antimicrobial properties . Although it is commercially available, there was no report of its antimicrobial properties to the best of our knowledge, despite having indole and amide in its structure .
Antihypertensive Leads
Docking studies have revealed that N-substituted imidazole derivatives based on (E)-urocanic acid may be potential antihypertensive leads . This suggests that N-benzyl-1H-imidazole-1-carboxamide could also have potential in this area.
Antifungal Activity
In addition to antibacterial activity, N-benzyl-1H-imidazole-1-carboxamide derivatives have also been tested for their antifungal activity . The results indicate that these compounds could be potential antifungal drugs .
Future Directions
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Due to their versatility and utility in a number of areas, expedient methods for the synthesis of imidazoles are both highly topical and necessary . This opens up new opportunities for researchers to design future generation novel and potent imidazole-containing drugs .
Mechanism of Action
Target of Action
N-Benzyl-1H-imidazole-1-carboxamide is a chemical compound with a variety of potential targets. It is an N-imidazole derivative . Imidazoles are key components to functional molecules that are used in a variety of everyday applications . .
Mode of Action
It is known that imidazoles have a diverse range of applications, including in pharmaceuticals and agrochemicals . They are also used in the synthesis of functional materials and catalysis
Biochemical Pathways
Imidazoles are known to be involved in a wide range of applications, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It has been suggested that imidazoles have a wide range of applications, including in pharmaceuticals and agrochemicals , suggesting that they may have diverse effects at the molecular and cellular level.
properties
IUPAC Name |
N-benzylimidazole-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c15-11(14-7-6-12-9-14)13-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPPSZYJTYMFOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)N2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1H-imidazole-1-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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